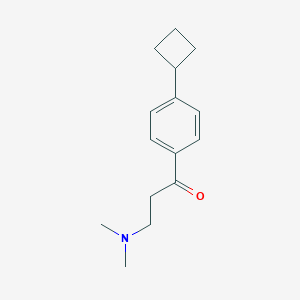
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one
Übersicht
Beschreibung
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Structure and Composition
- Chemical Formula : C16H23NO
- Molecular Weight : 247.37 g/mol
- CAS Number : Not specified in the sources.
Structural Characteristics
The compound features a cyclobutyl group attached to a phenyl ring, along with a dimethylamino group. This unique structure contributes to its interaction with various biological targets.
This compound exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems. It is believed to influence the dopaminergic and glutamatergic pathways, which are crucial in the treatment of central nervous system disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may enhance dopaminergic activity, potentially benefiting conditions such as schizophrenia and depression.
- Phosphodiesterase Inhibition : Similar compounds have shown to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are essential for neuronal signaling and plasticity .
Pharmacological Applications
The compound has been investigated for various therapeutic applications:
- Central Nervous System Disorders : Potential use in treating schizophrenia, anxiety, and cognitive impairments by modulating neurotransmitter levels.
- Neuroprotective Effects : Inhibition of PDE2 has been linked to neuroprotection and improved cognitive function .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Schizophrenia Treatment : A study demonstrated that PDE inhibitors could significantly reduce psychotic symptoms in patients with schizophrenia .
- Cognitive Enhancement : Research indicated that compounds affecting cAMP levels could improve memory and learning in animal models .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
1-(4-cyclobutylphenyl)-3-(dimethylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(2)11-10-15(17)14-8-6-13(7-9-14)12-4-3-5-12/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLYVSGBPUJGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















